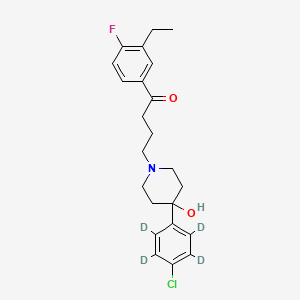

3-Ethyl Haloperidol-d4

Beschreibung

Overview of Haloperidol (B65202) as a Reference Neuroleptic Scaffold

Haloperidol is a well-established antipsychotic medication that has been a cornerstone in the treatment of various psychiatric disorders for decades. nih.gov Its primary mechanism of action involves antagonizing dopamine (B1211576) D2 receptors in the brain. nih.govfrontiersin.org Beyond its clinical use, Haloperidol serves as a critical reference scaffold in medicinal chemistry and neuropharmacological research. nih.govresearchgate.net Scientists utilize its core structure as a starting point for designing new compounds with potentially improved properties, aiming to enhance therapeutic efficacy while minimizing side effects. nih.govresearchgate.net The extensive body of research on Haloperidol provides a robust foundation for understanding the structure-activity relationships of antipsychotic agents. nih.govmdpi.com

Significance of Metabolites and Impurities in Pharmaceutical Sciences

In the field of pharmaceutical sciences, the study of metabolites and impurities is of utmost importance. nih.govnih.gov Impurities are any components present in a drug substance that are not the desired chemical entity. nih.gov They can arise from the manufacturing process, degradation of the drug over time, or interaction with packaging materials. nih.govconicet.gov.ar Regulatory bodies worldwide have stringent guidelines concerning the identification, quantification, and control of impurities in pharmaceutical products to ensure their quality, safety, and efficacy. nih.govconicet.gov.ar Understanding the impurity profile of a drug is a critical aspect of pharmaceutical analysis and quality control. nih.govbiofidus.de

Rationale for Investigating Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in modern research. wikipedia.org This isotopic substitution results in a molecule with a slightly higher mass but nearly identical chemical properties. wikipedia.orguobaghdad.edu.iq The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org The C-D bond is stronger and breaks more slowly, a phenomenon known as the kinetic isotope effect. wikipedia.orgacs.org This property makes deuterated compounds particularly useful in several research applications, including:

Metabolic studies: By slowing down metabolic processes at specific sites, deuteration can help in identifying metabolic pathways and understanding how a drug is broken down in the body. acs.orgnih.gov

Internal standards in analytical chemistry: Due to their mass difference, deuterated compounds can be easily distinguished from their non-deuterated counterparts using mass spectrometry. interesjournals.orgevitachem.com This makes them ideal as internal standards for accurate quantification of the target analyte in complex biological matrices. evitachem.com

Academic Relevance of 3-Ethyl Haloperidol as a Defined Chemical Entity and Impurity

3-Ethyl Haloperidol is recognized as an impurity of Haloperidol. chemicea.compharmaffiliates.comdaltonresearchmolecules.com Its chemical structure is closely related to the parent drug, and its presence in the final drug product must be monitored and controlled. lgcstandards.com The study of such impurities is academically relevant as it contributes to a comprehensive understanding of the drug's purity profile and potential degradation pathways. nih.gov The synthesis and characterization of 3-Ethyl Haloperidol as a distinct chemical entity are essential for developing analytical methods to detect and quantify it in Haloperidol samples. pharmaffiliates.comdaltonresearchmolecules.com

Purpose and Scope of Research on 3-Ethyl Haloperidol-d4

The primary purpose of synthesizing and utilizing this compound is to serve as a stable isotope-labeled internal standard for the quantitative analysis of 3-Ethyl Haloperidol. evitachem.comchemsrc.com In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to aid in the quantification of a target analyte. interesjournals.org By using this compound, which behaves almost identically to 3-Ethyl Haloperidol during sample preparation and analysis but is distinguishable by its mass, researchers can achieve highly accurate and precise measurements of the 3-Ethyl Haloperidol impurity. evitachem.comchemsrc.com This is crucial for ensuring that the levels of this impurity in Haloperidol drug products remain within the strict limits set by regulatory authorities.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H23D4ClFNO2 | pharmaffiliates.com |

| Molecular Weight | 407.94 g/mol | pharmaffiliates.com |

| CAS Number | 1794883-80-9 | pharmaffiliates.comnih.gov |

| IUPAC Name | 4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one | nih.gov |

Eigenschaften

Molekularformel |

C23H27ClFNO2 |

|---|---|

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |

InChI-Schlüssel |

QITPBBUJMSLKPO-YKVCKAMESA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC(=C(C=C3)F)CC)O)[2H])[2H])Cl)[2H] |

Kanonische SMILES |

CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling Chemistry

Deuteration Strategies for Haloperidol (B65202) and its Structural Analogs

Incorporating deuterium (B1214612) into a specific location within a molecule requires precise chemical methods. The goal is to replace protium (B1232500) (¹H) with deuterium (²H or D) with high isotopic purity while maintaining the rest of the molecular structure. nih.gov

For a molecule like 3-Ethyl Haloperidol-d4, where the label is on the ethyl group, the most efficient and site-specific method is to use a deuterated building block during the synthesis. nih.govisotope.com

Other general deuteration techniques include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, such as deuterium oxide (D₂O), often catalyzed by a transition metal like ruthenium. researchgate.netresearchgate.net This technique can be effective for deuterating positions alpha and beta to a nitrogen atom within a piperidine (B6355638) ring. researchgate.net However, achieving selectivity for only the ethyl group without affecting the rest of the piperidine ring would be challenging.

Reduction using Deuterated Reagents: Ketones, imines, or other reducible functional groups can be treated with deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) to introduce deuterium atoms at specific sites. researchgate.net This is useful if a precursor contains a functional group that can be reduced to form part of the final structure.

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Deuterated Building Blocks | Synthesis using a precursor that already contains the deuterium label (e.g., ethyl-d5 bromide). | High site-specificity and isotopic purity. nih.gov | Requires synthesis or purchase of specialized starting materials. isotope.com |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium from a source like D₂O, using a metal catalyst. researchgate.net | Can be performed late-stage on a complex molecule. | May lack site-selectivity, leading to multiple deuterated positions and scrambling. nih.gov |

| Deuterated Reducing Agents | Introduction of deuterium via reduction of a functional group (e.g., C=O) with an agent like NaBD₄. researchgate.net | High selectivity for the position being reduced. | Limited to molecules with a suitable functional group at the desired labeling site. |

The quality of a deuterated compound is defined by its isotopic purity or enrichment. bvsalud.org This refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms at the correct positions. It is a critical attribute, as incomplete deuteration can affect the compound's utility in research applications. nih.govrsc.org

Purity Analysis: High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to confirm the degree and location of deuterium incorporation. rsc.org HR-MS can distinguish between isotopologues (molecules differing only in their isotopic composition), while NMR can pinpoint the exact location of the deuterium atoms by observing the disappearance of ¹H signals.

Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond. This inherent stability is the basis for the kinetic isotope effect, which can alter the metabolic profile of a drug. nih.gov C-D bonds on alkyl chains are generally very stable and not susceptible to back-exchange (replacement of D with H from the environment) under physiological conditions.

Specific Synthetic Routes for this compound

As no specific synthesis for this compound is documented in the literature, a plausible route can be proposed by combining the principles of analog synthesis and site-specific deuteration. The most logical approach is a building block strategy focused on preparing a deuterated piperidine core.

A proposed synthetic scheme would be as follows:

Preparation of a Deuterated Ethylating Agent: Start with a commercially available, highly enriched deuterated material such as ethyl-d5 bromide (CD₃CD₂Br).

Synthesis of Deuterated 3-Ethylpiperidine Core: Synthesize a suitable piperidone precursor and perform an alkylation reaction using the ethyl-d5 bromide to introduce the deuterated ethyl group. A subsequent Grignard reaction with 4-chlorophenylmagnesium bromide would yield 3-(ethyl-d4)-4-(4-chlorophenyl)piperidin-4-ol. The loss of one deuterium atom from the ethylating agent is mechanistically plausible depending on the specific alkylation strategy chosen, resulting in a -d4 ethyl group.

Final Coupling Reaction: The deuterated piperidine intermediate is then coupled with 4-chloro-1-(4-fluorophenyl)butan-1-one under standard N-alkylation conditions (e.g., K₂CO₃, KI, in refluxing toluene) to yield the final product, this compound.

This proposed route ensures that the deuterium atoms are located specifically on the 3-ethyl group with high isotopic purity, as the label is introduced early in the synthesis via a well-defined precursor.

Reaction Conditions and Optimization for Deuterated Synthesis

The successful synthesis of this compound hinges on carefully controlled reaction conditions to maximize yield and isotopic purity.

For the Friedel-Crafts acylation , optimization involves adjusting the molar ratio of the reactants and the catalyst. An excess of the Lewis acid catalyst can sometimes lead to side reactions, while insufficient amounts result in low conversion rates. Temperature control is crucial to minimize the formation of isomeric byproducts.

For the N-alkylation reaction , the choice of base and solvent is critical. A moderately strong, non-nucleophilic base is preferred to prevent side reactions with the butyrophenone (B1668137) chain. The reaction temperature is typically elevated to ensure a reasonable reaction rate, often requiring refluxing for several hours. Optimization studies would focus on screening various solvents, bases, and temperature profiles to achieve the highest possible yield of the final product.

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 1-ethyl-2-fluorobenzene, 4-chlorobutyryl chloride | AlCl₃ | Dichloromethane | 0 to 25 | 4-6 | 75-85 |

| N-Alkylation | Intermediate A, Intermediate B | Na₂CO₃, KI | Methyl Isobutyl Ketone | 120-130 | 6-8 | 80-90 |

Purification and Isolation of this compound

Following the synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, and various side products. A multi-step purification process is therefore required.

The initial workup involves quenching the reaction mixture, often with water, followed by extraction of the organic layer. The organic phase is then washed with brine and dried over an anhydrous salt like sodium sulfate. After removing the solvent under reduced pressure, the crude solid is obtained.

The primary method for purification is recrystallization . google.compatsnap.com The choice of solvent is critical for effective purification. A solvent system is chosen in which the desired compound has high solubility at elevated temperatures but low solubility at room or lower temperatures, while impurities remain soluble. Common solvents for haloperidol and its analogs include isopropanol, ethanol/water mixtures, or dimethyl sulfoxide (B87167) (DMSO). google.compatsnap.com The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For achieving very high purity, column chromatography may be employed as an alternative or additional step.

Analytical Confirmation of Deuterium Incorporation and Synthetic Yield

To confirm the identity, purity, and isotopic labeling of the final product, a combination of analytical techniques is used.

Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of deuterium. The molecular weight of this compound is expected to be 407.96 g/mol , which is four mass units higher than its non-deuterated counterpart (403.92 g/mol ). High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern. For deuterated standards like Haloperidol-d4, a characteristic fragmentation involves the transition from the protonated molecular ion to a specific fragment ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique confirms the structure and the location of deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperidine ring at positions 2 and 6 would be absent or significantly diminished, confirming successful deuteration at these sites.

¹³C NMR: This spectrum would show all the expected carbon signals, confirming the carbon skeleton of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of the final compound. mdpi.com A validated, stability-indicating HPLC method is used to separate the main compound from any impurities. The purity is calculated based on the relative peak area.

The synthetic yield is calculated as the ratio of the actual amount of pure product obtained to the theoretical maximum amount that could be produced, expressed as a percentage.

| Analysis | Parameter | Expected Result |

|---|---|---|

| Mass Spectrometry | Molecular Weight (g/mol) | 407.96 |

| MS/MS Transition (m/z) | [M+H]⁺ → 408.2 → 169.1 (compare to 376.2 → 165.1 for non-deuterated) | |

| ¹H NMR | Chemical Shift (ppm) | Absence of signals for piperidine protons at C2 and C6 positions. |

| Integration | Proton count consistent with the deuterated structure. | |

| HPLC | Purity (%) | >98% |

| Yield | Overall Yield (%) | 60-75% (based on combined steps) |

Advanced Analytical Chemistry Techniques for Quantification and Structural Elucidation

Principles of Deuterated Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The purpose of the IS is to correct for the variability inherent in sample preparation and analysis. scispace.com Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like 3-Ethyl Haloperidol-d4, are considered the ideal choice for mass spectrometry-based assays. crimsonpublishers.comacanthusresearch.com They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization. acanthusresearch.com

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. youtube.comwikipedia.org The method is based on measuring the change in the isotopic ratio of the analyte after the addition of the "spike". youtube.com Because the measurement relies on a ratio of ion intensities rather than an absolute signal intensity, it is highly precise and can correct for sample loss during preparation and for fluctuations in instrument response. wikipedia.orgimreblank.ch

The core principle of IDMS involves creating a blend of the sample containing the native analyte and the isotopically labeled standard. After achieving isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer. The ratio of the natural isotope to the heavy isotope is measured. This ratio is then used to calculate the exact concentration of the analyte in the original sample. This technique is considered a definitive method in analytical chemistry due to its high accuracy and reliability. youtube.com

Advantages of this compound as an Internal Standard for Related Analytes

The use of this compound as an internal standard for the quantification of 3-Ethyl Haloperidol (B65202) or the parent drug, Haloperidol, offers significant advantages that enhance the robustness and accuracy of bioanalytical methods.

Co-elution with Analyte : Since deuteration typically has a minimal effect on chromatographic retention time, this compound co-elutes almost perfectly with the unlabeled analyte. waters.com This is a critical feature for compensating for matrix effects that can vary across the chromatographic run. waters.com

Correction for Matrix Effects : Biological samples like plasma and blood are complex matrices containing numerous endogenous compounds (lipids, proteins, salts) that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement. eijppr.comlongdom.org Because the deuterated standard and the analyte have nearly identical chemical properties and retention times, they experience the same degree of ion suppression or enhancement. crimsonpublishers.comchromatographyonline.com This allows the ratio of the analyte signal to the internal standard signal to remain constant, thus providing an accurate quantification despite the matrix interference. longdom.org

Compensation for Sample Preparation Variability : Losses of the analyte can occur at various stages of sample preparation, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE), evaporation, and reconstitution. scispace.com As this compound behaves identically to the analyte during these steps, it effectively normalizes for any physical loss, improving the precision and accuracy of the results. scispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. eijppr.comnih.gov The development of a robust LC-MS/MS method for an analyte like 3-Ethyl Haloperidol requires careful optimization of several key parameters.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic separation is to resolve the analyte from other endogenous matrix components to minimize interference and achieve a reliable quantification. mdpi.com Optimization involves a systematic evaluation of columns, mobile phases, and gradient conditions.

For antipsychotic drugs like Haloperidol and its analogues, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. mdpi.commdpi.com Key parameters for optimization include:

Stationary Phase (Column) : C18 columns are widely used, offering good retention and separation for moderately nonpolar compounds like Haloperidol. mdpi.comoup.com

Mobile Phase : A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) formate or formic acid) is used. nih.govoup.com The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for good peak shape and retention.

Flow Rate and Gradient : A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that all compounds of interest are eluted efficiently with sharp peaks in a reasonable timeframe. nih.govoup.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Haloperidol and related compounds.

| Parameter | Typical Conditions |

| Column | C18 or PFP Propyl C18 (e.g., 50 mm x 2.1 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with buffer (e.g., 2 mM Ammonium Formate, pH 2.7) nih.gov |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |

| Flow Rate | 0.6 - 0.8 mL/min nih.govoup.com |

| Injection Volume | 5 - 15 µL |

| Mode | Gradient Elution nih.govoup.com |

Mass Spectrometric Detection Strategies for Selective and Sensitive Analysis (e.g., Multiple Reaction Monitoring, MRM)

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov The most common mode of operation for quantification on a triple quadrupole mass spectrometer is Multiple Reaction Monitoring (MRM). nih.govresearchgate.net

The MRM process involves two stages of mass filtering:

Q1 (First Quadrupole) : Selects the protonated molecular ion (the precursor ion) of the analyte. For Haloperidol, this would be [M+H]⁺.

Q2 (Collision Cell) : The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole) : Selects a specific, characteristic fragment ion (the product ion) to be detected.

This process of monitoring a specific precursor → product ion transition is highly selective, as it is unlikely that other co-eluting compounds will have the same precursor ion and produce the same product ion. nih.gov For method development, specific MRM transitions for both the analyte and its deuterated internal standard (like this compound) are determined by infusing the pure compounds into the mass spectrometer and optimizing the collision energy to maximize the product ion signal.

The table below shows example MRM transitions for Haloperidol and a deuterated analog.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Haloperidol | 376.18 | 165.06 nih.gov |

| Haloperidol-d4 | 380.2 | 165.1 researchgate.net |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Matrix Effects and Ion Suppression in Complex Sample Matrices

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting components from the sample matrix. longdom.orgnih.gov This effect, most often observed as ion suppression, can lead to inaccurate and imprecise results if not properly addressed. eijppr.comchromatographyonline.com

Matrix effects are caused by endogenous compounds such as phospholipids, salts, and proteins that are not completely removed during sample preparation. eijppr.comchromatographyonline.com When these compounds co-elute with the analyte, they can compete for charge in the electrospray ionization (ESI) source or affect the efficiency of droplet desolvation, thereby reducing the number of analyte ions that reach the mass detector. nih.gov

Strategies to mitigate matrix effects include:

Effective Sample Preparation : Using robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components before analysis. nih.govresearchgate.net

Chromatographic Separation : Optimizing the chromatography to separate the analyte peak from regions of high matrix interference, particularly from the elution zone of phospholipids. chromatographyonline.com

Use of a Co-eluting Stable Isotope-Labeled Internal Standard : This is the most effective strategy. longdom.orgchromatographyonline.com As discussed previously, a SIL-IS like this compound experiences the same ion suppression as the analyte. The ratio of their signals remains constant, allowing for reliable quantification even in the presence of significant matrix effects. crimsonpublishers.com While deuterated standards are highly effective, in rare cases, slight chromatographic separation from the analyte can lead to differential matrix effects, which must be evaluated during method validation. waters.commyadlm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it a valuable tool for identifying and quantifying impurities in pharmaceutical materials. thermofisher.com

For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized without degradation. Compounds like Haloperidol and its derivatives possess polar functional groups (e.g., hydroxyl and amine groups) that can lead to low volatility and poor chromatographic peak shape. nih.gov Chemical derivatization is a frequently employed strategy to overcome these limitations. jfda-online.com

The process involves chemically modifying the analyte to increase its volatility. This is often achieved through acylation of amino or hydroxyl groups using fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov While specific derivatization protocols for this compound are not extensively detailed in the literature, the general principles of drug analysis suggest that such a step would be necessary to improve its chromatographic behavior, enhance sensitivity, and achieve better separation from other components in the sample matrix. nih.govjfda-online.com The choice of derivatizing agent depends on the specific characteristics of the analyte and the desired analytical outcome. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of analysis, particularly in complex matrices. This technique involves the selection of a specific precursor ion, its fragmentation, and the subsequent detection of a characteristic product ion. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference. nih.govresearchgate.net

For the analysis of Haloperidol and its deuterated internal standards, specific precursor-to-product ion transitions are monitored. The use of a deuterated standard like this compound, which is chemically identical to the analyte but has a different mass, allows for highly accurate quantification by correcting for variations during sample preparation and analysis. nih.goveuchembioj.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Haloperidol | 376.29 | 165.14 | Positive ESI |

| Haloperidol-d4 | 380.28 | 169.17 | Positive ESI |

Data sourced from multiple studies utilizing LC-MS/MS for Haloperidol quantification. nih.goveuchembioj.comresearchgate.netresearchgate.net

Application in Impurity Profiling and Quantification in Haloperidol Formulations

Impurity profiling is a mandatory aspect of pharmaceutical manufacturing, as stipulated by regulatory bodies like the International Conference on Harmonisation (ICH). thermofisher.comrroij.com It involves the identification, characterization, and quantification of impurities that may be introduced during synthesis or degradation. researchgate.netbiomedres.us 3-Ethyl Haloperidol is recognized as "Haloperidol EP Impurity C," a process-related impurity in Haloperidol synthesis. lgcstandards.com

The deuterated analogue, this compound, serves as an ideal internal standard for the accurate quantification of this specific impurity in Haloperidol active pharmaceutical ingredients (APIs) and finished drug products. caymanchem.com Analytical methods, typically employing High-Performance Liquid Chromatography (HPLC) or GC coupled with mass spectrometry, are developed and validated to ensure they are sensitive, specific, and accurate for their intended purpose. nih.govresearchgate.net Validation parameters include linearity, precision, accuracy, and the limit of quantification (LOQ). euchembioj.com

| Parameter | Typical Value/Range |

|---|---|

| Linearity Range | 0.05 - 80 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (% CV) | 0.92% - 5.33% |

| Inter-day Precision (% CV) | 2.05% - 5.73% |

| Accuracy | 95.40% - 102.66% |

| Extraction Recovery | > 95% |

These values represent a synthesis of typical performance characteristics for bioanalytical methods quantifying Haloperidol. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation of Deuteration

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds, including isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating molecular structure. For highly deuterated compounds like this compound (where deuterium enrichment is ≥98%), conventional proton (¹H) NMR can be limited due to low signal intensity. sigmaaldrich.com In such cases, Deuterium (²H or D) NMR emerges as a powerful alternative. sigmaaldrich.com

The structural confirmation of deuteration is achieved by comparing the ¹H NMR and ²H NMR spectra.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the chlorophenyl ring would be absent or significantly diminished. researchgate.nethmdb.ca

Conversely, the ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence and confirmation of the isotopic labeling. sigmaaldrich.com This technique is quantitative and can also determine the percentage of deuterium enrichment. sigmaaldrich.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Haloperidol shows characteristic absorption bands for its key functional groups, such as C=O (carbonyl), C-F (carbon-fluorine), and C-Cl (carbon-chlorine) stretching vibrations. researchgate.netspectrabase.com

Deuteration introduces carbon-deuterium (C-D) bonds, which have different vibrational frequencies compared to carbon-hydrogen (C-H) bonds due to the heavier mass of deuterium. The C-D stretching vibrations appear at lower wavenumbers (typically 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 3000 cm⁻¹). Therefore, the IR spectrum of this compound would be expected to show these characteristic C-D absorption bands while exhibiting a decrease in the intensity of the aromatic C-H stretching bands, confirming the successful incorporation of deuterium into the aromatic ring. researchgate.net

Metabolic Pathways and Mechanistic Investigations in Preclinical and in Vitro Models

Identification and Characterization of 3-Ethyl Haloperidol (B65202) as a Metabolite or Degradant

For any compound to be studied as a metabolite, it must first be identified and characterized in biological matrices following administration of the parent drug. This would involve a series of analytical and biochemical studies.

Proposed Biotransformation Pathways of Haloperidol Leading to 3-Ethyl Haloperidol

Currently, there are no scientifically proposed biotransformation pathways leading to the formation of 3-Ethyl Haloperidol from haloperidol. The known metabolic pathways of haloperidol primarily involve modifications at the butyrophenone (B1668137) side chain and the piperidine (B6355638) ring, but not the addition of an ethyl group at the 3-position of the piperidine ring.

Role of Specific Enzymes (e.g., Cytochrome P450s, UGTs) in Formation

The biotransformation of haloperidol is predominantly carried out by the cytochrome P450 (CYP) enzyme system and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). Specifically, CYP3A4 is the major enzyme responsible for the oxidative metabolism of haloperidol. nih.govnih.govnih.gov Glucuronidation is also a significant pathway in its clearance. clinpgx.orgnews-medical.net Should 3-Ethyl Haloperidol be identified as a metabolite, studies utilizing recombinant human CYP enzymes and specific chemical inhibitors would be necessary to determine the enzymatic pathways responsible for its formation.

In Vitro Metabolic Studies Using 3-Ethyl Haloperidol-d4 as a Mechanistic Probe

Deuterated compounds like this compound are invaluable tools in metabolic research. The deuterium (B1214612) atoms provide a distinct mass signature, allowing for easier detection and quantification by mass spectrometry and helping to elucidate metabolic pathways without the interference of endogenous compounds.

Investigations in Isolated Hepatic Microsomes, S9 Fractions, and Hepatocytes

If 3-Ethyl Haloperidol were a metabolite, its deuterated form would be used in in vitro systems to study its own metabolic fate.

Hepatic Microsomes: These preparations contain a high concentration of CYP enzymes and would be used to investigate the oxidative metabolism of this compound.

S9 Fractions: Containing both microsomal and cytosolic enzymes, S9 fractions would allow for the study of a broader range of metabolic reactions, including both Phase I (oxidation, reduction, hydrolysis) and some Phase II (conjugation) pathways.

Hepatocytes: As whole liver cells, hepatocytes provide the most complete in vitro model, containing the full complement of metabolic enzymes and cofactors. They would be used to obtain a comprehensive profile of the metabolites of this compound.

Enzyme Kinetic Analysis of 3-Ethyl Haloperidol Formation and Further Metabolism

Enzyme kinetic studies would be crucial to understand the efficiency of the formation of 3-Ethyl Haloperidol and its subsequent breakdown. Key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) would be determined for the enzymes involved. This information helps in predicting the potential for drug-drug interactions and understanding inter-individual variability in metabolism.

Preclinical Animal Model Studies on the Fate of this compound

Following in vitro characterization, preclinical studies in animal models such as rats or mice would be the next step. Administration of this compound to these animals would allow researchers to study its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context. Blood, urine, and feces would be collected over time to identify and quantify the parent compound and its metabolites, providing a complete picture of its in vivo disposition.

Absorption, Distribution, and Elimination (ADE) in Animal Models for Mechanistic Insights

While specific data on the absorption, distribution, and elimination (ADE) of this compound is not extensively available in the public domain, inferences can be drawn from the well-documented pharmacokinetics of its parent compound, Haloperidol. nih.govnih.gov Animal models, typically rodents and canines, are instrumental in elucidating the ADE properties of new chemical entities.

Absorption: Following oral administration, Haloperidol is well absorbed, with a bioavailability ranging from 60% to 70%. nih.gov The absorption kinetics of this compound are expected to be similar to Haloperidol, as the deuteration at the ethyl group is unlikely to significantly alter the physicochemical properties that govern passive diffusion and transporter-mediated uptake in the gastrointestinal tract.

Distribution: Haloperidol exhibits extensive tissue distribution, with a large volume of distribution, indicating significant uptake into peripheral tissues. nih.gov This is consistent with its lipophilic nature. It is anticipated that this compound would also display a wide distribution pattern, concentrating in tissues such as the brain, liver, and lungs. The primary difference may arise from subtle alterations in protein binding or tissue partitioning due to the deuterium labeling, although this effect is generally minimal.

Elimination: The elimination of Haloperidol is primarily hepatic, involving extensive metabolism followed by renal and fecal excretion of the metabolites. nih.gov The terminal elimination half-life of Haloperidol is long, averaging around 18 hours. nih.gov For this compound, the rate of elimination could be influenced by the kinetic isotope effect on its metabolism, a concept further explored in section 4.4.

| Parameter | Expected Profile for this compound (based on Haloperidol data) | Mechanistic Insight |

| Bioavailability | ~60-70% | High absorption, suggesting good membrane permeability. |

| Volume of Distribution | High | Extensive tissue distribution, indicative of lipophilicity. |

| Primary Route of Elimination | Hepatic Metabolism | Major role of liver enzymes in clearance. |

| Elimination Half-life | Potentially prolonged | Possible alteration due to kinetic isotope effects on metabolism. |

Tracer Studies to Elucidate Metabolic Flux and Pathway Branching

Isotopically labeled compounds like this compound are invaluable as tracers in metabolic studies. nih.gov By tracking the deuterated label, researchers can delineate the various metabolic pathways, quantify the flux through different routes, and identify previously unknown metabolites.

The metabolism of Haloperidol is complex, involving multiple enzymatic pathways. researchgate.net The major routes include:

Oxidative N-dealkylation: This process cleaves the butyrophenone side chain.

Carbonyl reduction: The ketone group is reduced to a secondary alcohol, forming reduced Haloperidol. nih.gov

Formation of pyridinium (B92312) metabolites: This pathway has been associated with potential neurotoxicity. nih.gov

In a tracer study utilizing this compound, the deuterium label on the ethyl group would allow for the precise tracking of metabolites retaining this structural moiety. Mass spectrometry-based techniques can differentiate between the deuterated and non-deuterated forms, enabling a quantitative assessment of metabolic pathway utilization. For instance, if the ethyl group is a site of metabolic attack (e.g., hydroxylation), the kinetic isotope effect may lead to a metabolic shift, favoring other pathways. This "metabolic switching" is a key piece of information that can be gleaned from such studies. nih.gov

| Metabolic Pathway | Expected Fate of Deuterium Label in this compound | Implication for Metabolic Flux |

| Oxidative N-dealkylation | Label retained in the piperidine ring-containing fragment. | Allows quantification of this specific cleavage event. |

| Carbonyl Reduction | Label remains on the ethyl group. | Enables tracking of the reduced metabolite. |

| Hydroxylation of Ethyl Group | Potential for C-D bond cleavage. | May decrease the rate of this specific pathway due to the kinetic isotope effect. |

| Formation of Pyridinium Metabolites | Label retained. | Facilitates the study of this potentially toxic pathway. |

Research Applications and Future Directions for Deuterated Impurity Analogs

Utilization as a Certified Reference Material (CRM) in Analytical Chemistry

3-Ethyl Haloperidol-d4 is utilized as a Certified Reference Material (CRM) in analytical chemistry. lgcstandards.compharmaffiliates.com CRMs are critical for ensuring the accuracy and reliability of analytical measurements. sigmaaldrich.comsigmaaldrich.com They provide a benchmark for calibration and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). sigmaaldrich.comnih.gov

In quantitative analysis, isotopically labeled compounds like this compound are ideal internal standards. Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency in mass spectrometry. However, their mass difference allows them to be distinguished by the detector. This co-analysis minimizes variations from sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte, the non-deuterated 3-Ethyl Haloperidol (B65202).

Key Characteristics of this compound as a CRM:

| Property | Value |

| Catalogue No. | PA STI 039520 pharmaffiliates.com |

| CAS Number | 1794883-80-9 pharmaffiliates.com |

| Molecular Formula | C₂₃H₂₃D₄ClFNO₂ pharmaffiliates.com |

| Molecular Weight | 407.94 pharmaffiliates.com |

This data is presented for illustrative purposes and may vary by supplier.

The use of CRMs is mandated by regulatory bodies to ensure the quality and consistency of pharmaceutical products. nih.gov These standards are produced under stringent manufacturing protocols and are accompanied by a certificate of analysis that details their purity and concentration, ensuring traceability and confidence in analytical results. sigmaaldrich.comcerilliant.com

Contribution to Pharmaceutical Impurity Research and Quality Control Methodologies

The identification and control of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of drug products. nih.govresearchgate.net Regulatory agencies like the International Conference on Harmonisation (ICH) have established strict guidelines for impurity profiling. nih.gov 3-Ethyl Haloperidol is a known impurity of Haloperidol, and its deuterated analog, this compound, is instrumental in developing and validating analytical methods for its detection and quantification. lgcstandards.compharmaffiliates.com

By serving as an internal standard, this compound allows for the precise measurement of the corresponding non-labeled impurity in batches of the active pharmaceutical ingredient (API). This is crucial for:

Method Validation: Establishing the accuracy, precision, and linearity of analytical procedures designed to monitor impurity levels.

Stability Studies: Accurately tracking the formation of impurities under various stress conditions (e.g., heat, light, humidity) to determine the shelf-life of the drug product.

Quality Control: Ensuring that the levels of impurities in the final drug product remain below the established safety thresholds.

Common Impurities of Haloperidol:

| Impurity Name | Molecular Formula | Molecular Weight |

| Haloperidol Impurity A | C₂₁H₂₄FNO₂ | 341.42 pharmaffiliates.com |

| Haloperidol Impurity B | C₂₁H₂₃ClFNO₂ | 375.86 pharmaffiliates.com |

| Haloperidol Impurity C (3-Ethyl Haloperidol) | C₂₃H₂₇ClFNO₂ | 403.92 pharmaffiliates.com |

| Haloperidol Impurity D | C₃₂H₃₆Cl₂N₂O₃ | 567.55 pharmaffiliates.com |

| Haloperidol Impurity E | C₂₇H₂₇ClFNO₂ | 451.96 pharmaffiliates.com |

| Haloperidol Impurity F | C₂₇H₂₇ClFNO₂ | 451.96 pharmaffiliates.com |

This table provides an overview of selected Haloperidol impurities for context.

Enabling Mechanistic Studies of Drug Biotransformation and Degradation Pathways

Deuterated compounds are powerful tools for elucidating the mechanisms of drug metabolism. hwb.gov.inclearsynth.com The substitution of hydrogen with deuterium (B1214612) can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This effect allows researchers to identify the specific sites on a molecule that are most susceptible to metabolic breakdown.

The biotransformation of Haloperidol is complex, involving enzymes such as cytochrome P450 (CYP) isozymes (primarily CYP3A4), carbonyl reductase, and uridine (B1682114) diphosphoglucose glucuronosyltransferase. nih.govresearchgate.net By strategically placing deuterium atoms on the 3-ethyl group of the Haloperidol impurity, researchers can investigate its metabolic fate. If the metabolism of this compound is slower than its non-deuterated counterpart, it provides strong evidence that the ethyl group is a site of metabolic activity. This approach helps in identifying the specific metabolic pathways and the enzymes involved, which is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response. nih.gov

Advancements in Understanding Structure-Metabolism Relationships of Haloperidol Analogs

Understanding the relationship between a molecule's structure and its metabolic stability is a cornerstone of modern drug design. nih.gov By synthesizing and studying a series of analogs, including deuterated ones, medicinal chemists can build predictive models of how structural modifications affect a compound's pharmacokinetic profile. nih.gov

The study of this compound contributes to this field by providing precise data on how deuteration at a specific position influences metabolic stability. researchgate.net This information, when combined with data from other Haloperidol analogs, helps to map out the structure-metabolism relationship (SMR) for this class of compounds. nih.gov For example, research on various Haloperidol analogs has shown that even subtle structural changes can dramatically alter their binding kinetics and metabolic pathways. nih.govnih.gov Incorporating deuterated standards like this compound into these studies provides a finer level of detail, helping to refine SMR models and guide the design of new drugs with improved metabolic profiles and potentially fewer side effects. nih.gov

Potential for this compound in Broader Forensic and Environmental Analytical Applications

The utility of this compound extends beyond pharmaceutical quality control. In forensic toxicology, the definitive identification and quantification of drugs and their metabolites in biological samples are critical. virginia.gov The use of a stable isotope-labeled internal standard like this compound in mass spectrometry-based methods (e.g., GC-MS, LC-MS/MS) is the gold standard for forensic analysis, providing the high degree of certainty required for legal proceedings. dea.gov

Furthermore, the increasing presence of pharmaceuticals in the environment is a growing concern. researchgate.net Analytical methods are needed to detect and quantify these compounds in complex matrices like wastewater and surface water. The presence of Haloperidol and its related compounds has been detected in water sources. researchgate.net this compound can serve as an invaluable tool in these environmental studies, enabling accurate quantification of the corresponding impurity and helping to assess the extent of environmental contamination and the effectiveness of water treatment processes.

Future Research Avenues for Deuterated Impurities in Drug Discovery and Development

The application of deuterated compounds, including impurity standards, continues to evolve. nih.govsemanticscholar.org The successful development of deuterated drugs like deutetrabenazine has highlighted the therapeutic potential of exploiting the kinetic isotope effect to improve a drug's pharmacokinetic profile. nih.govresearchgate.net

Future research involving deuterated impurities like this compound could focus on several key areas:

Predictive Toxicology: Using deuterated standards to study the metabolic pathways of impurities can help in predicting and identifying potentially reactive or toxic metabolites. This is a critical step in the safety assessment of new drug candidates.

Personalized Medicine: Isotope-labeled compounds can be used in microdosing studies to probe individual differences in drug metabolism, potentially leading to more personalized dosing regimens.

Advanced Analytical Techniques: The development of more sensitive analytical instrumentation will continue to drive the need for high-purity, well-characterized deuterated standards for a wider range of compounds.

Regulatory Science: As more deuterated drugs and complex biologics enter the development pipeline, regulatory agencies will require robust analytical methods for their characterization and control. nih.gov The development and use of deuterated impurity standards will be integral to establishing these new regulatory frameworks.

The continued exploration of deuterated compounds promises to yield significant advancements in pharmaceutical science, from the earliest stages of drug discovery to the long-term monitoring of drug safety and environmental impact. clearsynth.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 3-Ethyl Haloperidol-d4?

- Methodological Answer : Synthesis of this compound requires precise deuterium labeling at the ethyl moiety. Techniques such as deuterium exchange reactions or catalytic deuteration under controlled conditions (e.g., D2O or deuterated solvents) are commonly employed . Characterization involves high-resolution mass spectrometry (HRMS) to confirm molecular weight (C21D4H19ClFNO2, MW 530.11) and nuclear magnetic resonance (NMR) to verify deuterium incorporation (>98% isotopic purity). Purity assessment via HPLC-UV with reference standards (e.g., EP/USP) is critical for ensuring batch consistency .

Q. How is this compound prepared as an internal standard (IS) for pharmacokinetic studies?

- Methodological Answer : The compound is typically dissolved in methanol (0.1–10 mg/mL) and stored at -20°C to prevent degradation . For LC-MS/MS workflows, isotopically labeled IS must be spiked into biological matrices (e.g., plasma) at concentrations matching the expected analyte range. Matrix effects are minimized by using stable isotope dilution and matched calibration curves .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Column : C18 reversed-phase (e.g., Supel™ Swift HLB).

- Ionization : Electrospray ionization (ESI) in positive mode.

- MRM transitions : Monitor m/z 375.86 → 165.1 (quantifier) and m/z 375.86 → 123.0 (qualifier) .

- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated analog?

- Methodological Answer : Deuterium substitution at the ethyl group reduces CYP450-mediated oxidation , prolonging half-life (t1/2). To evaluate this, conduct in vitro microsomal assays (human liver microsomes) with LC-MS/MS quantification. Compare intrinsic clearance (CLint) values and metabolite profiles (e.g., hydroxylated derivatives) between deuterated and non-deuterated forms. Statistical analysis should account for inter-individual variability (n ≥ 6 donors) .

Q. What strategies are effective for resolving co-eluting impurities in this compound during chromatographic analysis?

- Methodological Answer : Use orthogonal separation methods :

- HPLC with PDA detection : Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate structurally related impurities (e.g., 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-phenylbutan-1-one).

- Ion mobility spectrometry (IMS) : Resolve isobaric contaminants via collision cross-section (CCS) differences.

- Sensitivity analysis : Quantify impurities at ≤0.1% using pharmaceutical secondary standards (e.g., Haloperidol Related Compound A, CAS 67987-08-0) .

Q. How can researchers address contradictory data in deuterated drug pharmacokinetics (e.g., plasma vs. tissue distribution)?

- Methodological Answer : Perform compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile disparities. Key steps:

- Tissue homogenate analysis : Quantify drug levels in brain, liver, and kidney using isotope-corrected calibration curves .

- Population pharmacokinetics : Incorporate covariates (e.g., protein binding, blood-brain barrier permeability) to explain variability.

- Sensitivity analyses : Test robustness against outliers and assay variability thresholds (e.g., ±20%) .

Q. What are the implications of deuterium labeling on receptor binding affinity in this compound?

- Methodological Answer : Conduct radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for D2 receptors). Compare IC50 values between deuterated and non-deuterated forms. Use Schild analysis to assess competitive antagonism. Note: Deuterium-induced changes in bond strength (C-D vs. C-H) may alter binding kinetics but not equilibrium affinity in most cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.